molecular formula C30H40N6O3 B2551704 N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902933-88-4

N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B2551704
CAS No.: 902933-88-4
M. Wt: 532.689
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Description

N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex triazoloquinazolin-propanamide derivative characterized by a triazolo[4,3-a]quinazolin core substituted with a 3-(propan-2-yloxy)propyl group at position 4 and a propanamide side chain at position 1. The propanamide moiety is further modified with a 3-[ethyl(3-methylphenyl)amino]propyl group. The compound’s design aligns with strategies to optimize pharmacokinetic properties, as the propan-2-yloxypropyl substituent may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[3-(N-ethyl-3-methylanilino)propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N6O3/c1-5-34(24-12-8-11-23(4)21-24)18-9-17-31-28(37)16-15-27-32-33-30-35(19-10-20-39-22(2)3)29(38)25-13-6-7-14-26(25)36(27)30/h6-8,11-14,21-22H,5,9-10,15-20H2,1-4H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLQLMBZLKPSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCCOC(C)C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound notable for its potential pharmacological applications. Its structure includes a triazoloquinazoline moiety, which is significant in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C32H36N6O2
  • Molecular Weight : 536.68 g/mol
  • IUPAC Name : N-[3-(N-ethyl-3-methylanilino)propyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

The compound's unique structural features may confer distinct biological properties, making it a subject of interest in the development of new therapeutic agents.

While specific mechanisms of action for this compound remain largely unexplored, preliminary studies suggest that compounds with similar structures often exhibit significant biological activities. For example, triazole and quinazoline derivatives have been linked to anti-inflammatory and anticancer effects through inhibition of pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway.

Potential Therapeutic Applications

The potential therapeutic applications of this compound may include:

  • Anti-inflammatory agents
  • Anticancer therapies

These applications are based on the structural similarities to other compounds that have shown efficacy in these areas.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some notable examples:

Compound NameStructural FeaturesBiological Activity
N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamideSimilar piperazine and triazole structuresPotential anti-inflammatory
8-[3-(1-cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-oneContains pyrazole and diazabicyclo structuresAnticancer properties
N-{1-benzyl-1H-pyrazol-4-yl}methyl}-propanamidePyrazole core with varied side chainsAntimicrobial activity

This comparative analysis highlights the diversity within the chemical class and underscores the unique characteristics of N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo...} that may influence its biological properties.

In Vitro Studies

Preliminary in vitro studies on similar compounds have indicated promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

  • Cell Line Studies : Compounds with similar triazole and quinazoline structures demonstrated IC50 values in the micromolar range against breast cancer cell lines.
  • Mechanistic Insights : Research has shown that these compounds can induce apoptosis through the activation of caspase pathways.

Future Directions for Research

Further research is necessary to elucidate the specific biological activities and mechanisms of action for N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo...}. Suggested areas for future investigation include:

  • Binding Affinity Studies : Conducting studies to assess binding affinities to target proteins or enzymes.
  • In Vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.

Comparison with Similar Compounds

L942-0032: 3-[1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide

This compound shares the triazoloquinazolin core and propanamide group with the target compound. Key differences include:

  • Substituent at position 1: A [(3-methylphenyl)methyl]sulfanyl group replaces the ethyl(3-methylphenyl)amino-propyl chain.
  • Substituent at position 4 : L942-0032 lacks the 3-(propan-2-yloxy)propyl group.
  • Bioactivity : While explicit data are unavailable, the sulfanyl group in L942-0032 may confer antioxidant properties, as sulfur-containing moieties often enhance radical scavenging activity .

N-[(2S)-3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}-2-({(2Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]-2-buten-2-yl}amino)propyl]propanamide ()

  • Core structure : Oxazole-propanamide hybrid vs. triazoloquinazolin-propanamide.
  • Key features : The trifluoromethyl group and oxazole ring enhance metabolic stability and electron-withdrawing effects, contrasting with the triazoloquinazolin core’s planar aromatic system.
  • Potential applications: Fluorinated compounds like this are often explored for CNS or anticancer activity due to enhanced bioavailability .

Functional Analogues: Amide-Based Therapeutics

Timcodar ()

  • Structure : N-benzyl-3-(4-chlorophenyl)-propanamide derivative with pyridyl and trimethoxyphenyl groups.
  • Bioactivity : Antimycobacterial (e.g., against Mycobacterium tuberculosis).
  • Comparison: Both Timcodar and the target compound utilize amide linkages for structural rigidity. However, Timcodar’s pyridyl and chlorophenyl groups target bacterial enzymes, whereas the triazoloquinazolin core in the target compound may interact with eukaryotic receptors (e.g., adenosine receptors) .

Triazole-Containing Heterocycles

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()

  • Core structure : Triazolo-thiadiazole vs. triazoloquinazolin.
  • Substituents: Methoxyphenyl and pyrazole groups vs. propanamide and alkylamino chains.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight* Potential Bioactivity
Target Compound Triazoloquinazolin Ethyl(3-methylphenyl)amino-propyl; 3-(propan-2-yloxy)propyl ~616.7 g/mol Receptor modulation (inferred)
L942-0032 Triazoloquinazolin [(3-Methylphenyl)methyl]sulfanyl; isopropylamide ~552.6 g/mol Antioxidant/Receptor interaction
Timcodar Benzyl-chlorophenyl Trimethoxyphenyl; pyridyl ~627.1 g/mol Antimycobacterial
Compound Oxazole-propanamide Trifluoromethyl; 5-methyl-2-phenyl-oxazole ~655.6 g/mol CNS/Oncological targets
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R... Triazolo-thiadiazole 4-Methoxyphenyl; variable R-group ~350–450 g/mol Antimicrobial/Anti-inflammatory

*Calculated based on molecular formulas from cited evidence.

Key Research Findings and Implications

Substituent-Driven Bioactivity: The ethyl(3-methylphenyl)amino group in the target compound may enhance receptor binding affinity compared to L942-0032’s sulfanyl group, as aromatic amines often participate in hydrogen bonding or π-π interactions .

Lipophilicity and ADME : The propan-2-yloxypropyl group likely improves the target compound’s logP value, favoring blood-brain barrier penetration relative to L942-0032’s polar sulfanyl group .

Therapeutic Potential: Structural parallels to Timcodar suggest possible utility in infectious diseases, though the triazoloquinazolin core may redirect activity toward adenosine or kinase receptors .

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